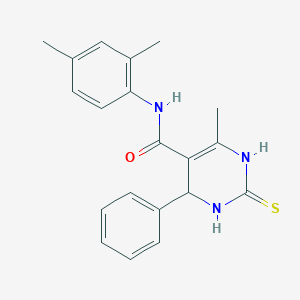![molecular formula C15H10ClN5OS B14941847 3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)
3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both chlorobenzyl and thienyl groups in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an appropriate cyclizing agent such as phosphorus oxychloride.
Introduction of the pyrimidine ring: The triazole intermediate is then reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.
Aplicaciones Científicas De Investigación
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and neurological disorders.
Pharmaceuticals: It can be used as a lead compound for the development of new therapeutic agents due to its unique chemical structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a modulation of cellular processes. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-BROMOBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-FLUOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-METHYLBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
Uniqueness
The uniqueness of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL lies in the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H10ClN5OS |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-5-thiophen-2-yl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H10ClN5OS/c16-10-5-2-1-4-9(10)8-21-14-12(19-20-21)15(22)18-13(17-14)11-6-3-7-23-11/h1-7H,8H2,(H,17,18,22) |
Clave InChI |
VNOHUJGKIZWUFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC(=N3)C4=CC=CS4)N=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)
![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941781.png)

![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)
![2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B14941815.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B14941818.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
![3-(5-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941822.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![6-[3-(3,5-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B14941831.png)

![N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B14941849.png)
![7-(3-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941852.png)
